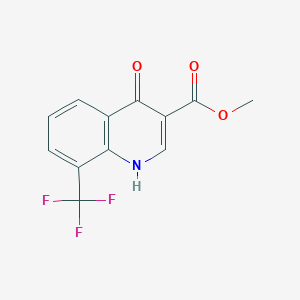
Methyl 3-(naphthalen-1-YL)-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(naphthalen-1-yl)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a naphthalene ring attached to a nitrobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(naphthalen-1-yl)-5-nitrobenzoate typically involves the esterification of 3-(naphthalen-1-yl)-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous feeding of 3-(naphthalen-1-yl)-5-nitrobenzoic acid and methanol into a reactor, along with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified.
化学反応の分析
Types of Reactions
Methyl 3-(naphthalen-1-yl)-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Methyl 3-(naphthalen-1-yl)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
科学的研究の応用
Methyl 3-(naphthalen-1-yl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(naphthalen-1-yl)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
Methyl 3-(naphthalen-1-yl)-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(naphthalen-1-yl)-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Methyl 3-(naphthalen-1-yl)-5-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Methyl 3-(naphthalen-1-yl)-5-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
特性
IUPAC Name |
methyl 3-naphthalen-1-yl-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-23-18(20)14-9-13(10-15(11-14)19(21)22)17-8-4-6-12-5-2-3-7-16(12)17/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLIMYSFWRACKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate](/img/structure/B7963749.png)







![Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963799.png)

![Methyl 4-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7963813.png)
